Ascosalitoxin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
152982-97-3 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
2,4-dihydroxy-3-methyl-6-(4-methyl-3-oxohexan-2-yl)benzaldehyde |
InChI |
InChI=1S/C15H20O4/c1-5-8(2)14(18)9(3)11-6-13(17)10(4)15(19)12(11)7-16/h6-9,17,19H,5H2,1-4H3 |
InChI Key |
PNGIBNMUXNYIFZ-UHFFFAOYSA-N |
SMILES |
CCC(C)C(=O)C(C)C1=CC(=C(C(=C1C=O)O)C)O |
Canonical SMILES |
CCC(C)C(=O)C(C)C1=CC(=C(C(=C1C=O)O)C)O |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Ascosalitoxin
Fungal Sources and Associated Microbial Diversity
Ascosalitoxin has been identified from both pathogenic plant fungi and endophytic microorganisms, highlighting its presence in varied microbial niches.
Isolation from Ascochyta Species
This compound has been primarily isolated from fungi belonging to the genus Ascochyta, which are known plant pathogens causing diseases like Ascochyta blight in various legumes.
Initial identification of this compound was from Ascochyta pisi, a fungus responsible for leaf and pod spot disease in peas (Pisum sativum) researchgate.net. Research has demonstrated that A. pisi produces toxic metabolites, including this compound, when cultivated on specific solid substrates researchgate.netfspublishers.org.
More recently, this compound has also been isolated from Ascochyta fabae, the causal agent of Ascochyta blight in faba beans (Vicia faba) nih.govnih.gov. A 2023 study confirmed the production of this compound by an isolate of A. fabae, further establishing the compound's presence within this genus nih.gov. This finding is significant as it expands the known fungal producers of this phytotoxin researchgate.netnih.gov.
Identification from Endophytic Fungi
Beyond its role as a phytotoxin from pathogenic fungi, this compound has also been discovered as a product of endophytic fungi. Endophytes reside within plant tissues without causing apparent harm and are a rich source of novel bioactive compounds.
A notable discovery was the isolation of (+)-Ascosalitoxin from an endophytic fungus, strain MEXU 26343, which was itself isolated from the medicinal plant Hintonia latiflora nih.gov. This endophytic strain was found to produce this compound when cultured on a solid rice medium nih.gov. The identification of this compound from an endophyte suggests a broader ecological role for this compound beyond plant pathogenesis.
Substrate-Dependent Production Variability
The production of this compound by fungal species is highly dependent on the culture substrate. This variability is a critical factor in the laboratory-based isolation of the compound.
Solid substrates appear to be conducive to this compound synthesis. Ascochyta pisi has been shown to produce this compound when grown on autoclaved wheat kernels researchgate.netfspublishers.org. Similarly, a 2023 study demonstrated that Ascochyta fabae produces this compound when cultured on a solid rice substrate nih.govnih.gov. The endophytic fungus MEXU 26343, isolated from Hintonia latiflora, also yielded this compound when cultivated on moist rice nih.gov.
In contrast, liquid culture media seem to suppress or inhibit the production of this compound by A. fabae. The same study that identified this compound from A. fabae on a rice substrate found that the compound was not detected when the fungus was grown in two different liquid media: Czapek-Dox and Potato Dextrose Broth (PDB) nih.govnih.gov. This stark difference highlights the profound influence of the growth environment on the secondary metabolism of these fungi.
Table 1: Fungal Sources and Substrate-Dependent Production of this compound
| Fungal Species | Type | Host/Source | Substrate for this compound Production | Reference |
|---|---|---|---|---|
| Ascochyta pisi | Plant Pathogen | Pea (Pisum sativum) | Autoclaved wheat kernels | researchgate.netfspublishers.org |
| Ascochyta fabae | Plant Pathogen | Faba bean (Vicia faba) | Solid rice substrate | nih.govnih.gov |
| Endophytic Fungus MEXU 26343 | Endophyte | Hintonia latiflora | Moist rice | nih.gov |
Advanced Chromatographic Separation Techniques for Purification
The purification of this compound from crude fungal extracts relies on a combination of chromatographic techniques to separate it from other metabolites.
High-Performance Liquid Chromatography (HPLC) Applications
While specific, detailed HPLC parameters for the routine analysis of this compound are not extensively documented in the available literature, HPLC is a crucial tool for the analysis of secondary metabolites from Ascochyta species. For instance, High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC-HRMS) has been used to analyze the metabolites produced by Ascochyta fabae in various culture media nih.govnih.gov. In one study, an Agilent 1260 Infinity HPLC system coupled with a TOF mass spectrometer was used with a Phenomenex LUNA C18 column to analyze the fungal extracts nih.gov. This analytical technique is essential for confirming the presence of this compound in different fractions during the purification process.
Preparative Chromatographic Approaches
Preparative chromatography is the cornerstone for isolating pure this compound in quantities sufficient for structural elucidation and bioactivity studies. The purification typically involves multiple steps, often beginning with column chromatography followed by further refinement.
For the isolation of this compound from Ascochyta fabae cultured on rice, the crude extract was first subjected to silica (B1680970) gel column chromatography nih.gov. The column was eluted with a mobile phase of chloroform-isopropanol (95:5, v/v) nih.gov. Fractions containing this compound were then further purified using preparative Thin-Layer Chromatography (TLC) with a mobile phase of chloroform-isopropanol (97:3, v/v) to yield the pure compound nih.gov.
Similarly, for the purification of phytotoxins from Ascochyta pisi, a multi-step process involving silica gel column chromatography has been employed fspublishers.org. The crude extract was first fractionated on a silica gel column, and the resulting fractions were then further purified on silica gel plates to isolate the phytotoxic compounds fspublishers.org.
Table 2: Chromatographic Methods for this compound Purification
| Chromatographic Technique | Stationary Phase | Mobile Phase | Application | Reference |
|---|---|---|---|---|
| Column Chromatography | Silica Gel | Chloroform-isopropanol (95:5, v/v) | Initial fractionation of A. fabae extract | nih.gov |
| Preparative TLC | Silica Gel | Chloroform-isopropanol (97:3, v/v) | Final purification of this compound from A. fabae | nih.gov |
| Column Chromatography | Silica Gel | Chloroform:iso-propanol | Purification of phytotoxins from A. pisi | fspublishers.org |
Biosynthetic Pathways and Metabolic Regulation of Ascosalitoxin
Elucidation of Polyketide Biosynthetic Routes
Ascosalitoxin is synthesized via the polyketide biosynthetic pathway, categorizing it as a methylated hexaketide. nih.govnih.govciteab.com Its structure as a trisubstituted salicylic (B10762653) aldehyde further defines its chemical identity and biosynthetic origin. nih.govnih.govciteab.com This metabolite has been isolated from several fungal sources, including Ascochyta pisi and Anteaglonium sp. FL0768. nih.govnih.govnih.govnih.gov
A key aspect of this compound's metabolic role is its function as a direct biosynthetic precursor to ascochitine (B14171456). nih.govnih.govnih.govwikipedia.orgfishersci.cawikipedia.orgflybase.orgnih.govnih.govctdbase.orgharvard.edu This conversion has been observed in fungal organisms such as Anteaglonium sp. FL0768, where this compound undergoes further metabolic transformation. nih.govnih.gov Additionally, ascochital (B1241750) is identified as an end product of the ascochitine biosynthetic pathway, with this compound serving as an earlier intermediate. fishersci.caflybase.orgnih.gov
The biosynthesis of polyketides, including this compound, is catalyzed by a family of multi-domain enzymes known as polyketide synthases (PKSs). nih.govasau.ru A putative PKS gene, specifically designated as pksAC, has been identified as responsible for ascochitine biosynthesis in Ascochyta fabae. nih.govfishersci.cactdbase.orgnih.gov This identification was achieved through homology-based searches, comparing its genetic sequence to PKS genes known to be involved in citrinin (B600267) biosynthesis. nih.govfishersci.cactdbase.org The direct involvement of this pksAC gene in ascochitine biosynthesis has been experimentally confirmed through gene knockout studies. fishersci.cactdbase.org Interestingly, homologous pksAC genes have also been found in Ascochyta lentis isolates; however, the presence of nonsense mutations in these homologs can lead to the abrogation of ascochitine production, highlighting a mechanism for genetic diversity in secondary metabolite profiles. fishersci.canih.gov
Investigation of Biosynthetic Gene Clusters
Polyketide synthase genes, which orchestrate the synthesis of polyketides, are typically organized within specific biosynthetic gene clusters (BGCs) in fungal genomes. asau.ru In Ascochyta fabae, the putative ascochitine biosynthesis gene cluster has been determined to comprise 11 distinct genes. fishersci.canih.gov Comparative genomic analyses have revealed that this cluster has undergone significant rearrangement and gain-and-loss events when compared to the citrinin biosynthesis gene cluster found in Monascus ruber. nih.gov Despite the importance of these phytotoxic compounds, very few biosynthetic gene clusters responsible for the production of phytotoxins such as ascochitine and this compound have been thoroughly reported. nih.govnih.govctdbase.org
Environmental and Epigenetic Modulations of Biosynthesis
The production of fungal secondary metabolites, including this compound, is highly susceptible to modulation by various environmental and epigenetic factors. nih.govacademicjournals.orgfishersci.co.uknih.govunsri.ac.id These modulations can significantly impact the quantity and profile of metabolites produced.
Culture conditions and the specific components of the growth media play a critical role in influencing this compound biosynthesis. For instance, the endophytic fungus Anteaglonium sp. FL0768 was observed to produce 9S,11R-(+)-ascosalitoxin when cultured in potato dextrose broth (PDB) medium. nih.govnih.govuni.lu Similarly, Ascochyta fabae produced this compound when grown on a rice substrate, while in PDB medium, it primarily yielded ascosalipyrone, benzoic acid, and tyrosol. nih.govharvard.edumdpi.com These findings indicate that the phytotoxicity of fungal exudates can vary considerably depending on the specific culture substrates employed. nih.govwikipedia.orgharvard.edumdpi.commdpi.com A notable observation in fungal secondary metabolite research is that the absence of host stimuli in in vitro culture media can lead to the silencing of many genes encoding biosynthetic pathways, thereby limiting the production of metabolites. nih.gov Conversely, the strategic application of epigenetic modulation techniques has shown promise in inducing these silent biosynthetic pathways, leading to the production of novel bioactive secondary molecules. nih.gov
Molecular Mechanisms of Ascosalitoxin Biological Activity
Phytotoxic Mechanisms and Cellular Targets in Plants
Ascosalitoxin exerts its biological activity primarily through phytotoxicity, impacting a range of plant species. nih.govchemtunes.combidd.groupnih.gov
A prominent effect of this compound is the induction of necrosis in plant tissues. nih.govnih.govidrblab.cn Studies have demonstrated its ability to cause necrotic lesions on the leaves and pods of pea and faba bean plants, as well as on tomato seedlings. nih.govchemtunes.comnih.gov In investigations concerning Ascochyta fabae, this compound was identified as the most active metabolite, leading to necrosis in all tested legume crops, with the exception of lentils. nih.gov Necrotic lesions on stems, leaves, and pods are characteristic symptoms of diseases like Ascochyta blight, to which this compound contributes. chemtunes.combidd.groupnih.govidrblab.cn Its phytotoxic effect, particularly in Vicia species, is significant in the appearance of necrosis, often exhibiting a dose-dependent relationship regarding the severity of damage. nih.govidrblab.cn
The following table summarizes the observed phytotoxic effects of this compound on various plant species:
| Plant Species | Observed Phytotoxic Effect | Source |
| Pea leaves and pods | Necrotic lesions | nih.govchemtunes.com |
| Faba bean leaves and pods | Necrotic lesions; most phytotoxic in Vicia species | chemtunes.comnih.govidrblab.cn |
| Tomato seedlings | Necrotic lesions | nih.govchemtunes.comnih.gov |
| Other legume crops (excluding lentils) | Necrosis | nih.gov |
| Vicia species | Significant necrosis, dose-dependent effect | nih.govidrblab.cn |
Interference with Plant Cellular Processes
Fungal phytotoxins, such as this compound, are understood to interfere with critical plant cellular processes by targeting host cellular machinery or modulating host immune responses. bidd.groupnih.govthegoodscentscompany.com Necrotrophic fungi employ these toxic compounds, including phytotoxins, to inactivate plant defenses, leading to cellular damage and alterations. bidd.group While the precise molecular targets of this compound are not extensively detailed in the provided literature, the general mechanisms of phytotoxins suggest their involvement in altering enzyme activity, disrupting plant cell division, and interfering with DNA synthesis. nih.gov Furthermore, some phytotoxins can lead to the accumulation of lipid globules within cell cytoplasm, a reduction in membrane permeability and respiration, and potential inhibition of DNA and RNA synthesis, all of which disrupt vital cellular functions. nih.gov The observed symptoms of necrosis and growth inhibition induced by this compound are consistent with such broad interference with essential plant cellular processes. nih.govbidd.groupnih.gov
Cellular Cytotoxicity Studies (excluding human trials)
Research into the cellular cytotoxicity of this compound, specifically its inhibitory effects on mammalian tumor cell lines and its modulation of apoptotic or cell cycle pathways in these cell lines, is not explicitly documented within the scope of the provided search results. While the broader context of fungal metabolites and phytotoxins mentions "cytotoxic capacity" in relation to plant pathogenesis chemtunes.combidd.groupnih.govnih.gov, and other compounds are discussed for their effects on mammalian tumor cell lines and cell death pathways nih.govmetabolomicsworkbench.orgnih.govnih.govnih.govwikipedia.orgnih.govuni.luresearchgate.netchem960.com, direct evidence of this compound's activity in these specific mammalian contexts was not found.
Information regarding the inhibitory effects of this compound on mammalian tumor cell lines is not available in the provided search results.
There is no documentation in the provided search results concerning the investigation of this compound's effects on apoptotic or cell cycle modulation pathways in mammalian cell lines.
Ecological and Phytopathological Significance of Ascosalitoxin
Role in Fungal Pathogenesis and Host-Pathogen Interactions
Fungal effectors, which include secreted molecules like ascosalitoxin, are crucial determinants of virulence and are essential for successful pathogenesis. nih.gov These molecules can manipulate the host's cellular machinery to facilitate infection. nih.gov Necrotrophic fungi, in particular, secrete toxic compounds to kill host cells and derive nutrients from the dead tissue. mdpi.com
This compound is recognized as a phytotoxin that is associated with the virulence of plant-pathogenic fungi. nih.gov It is produced by pathogens such as Ascochyta pisi, the fungus responsible for pea anthracnose, and Ascochyta fabae, which causes Ascochyta blight on faba beans. epa.govmdpi.com The production of this compound is considered a contributing factor to the fungus's ability to cause disease. nih.gov
Histological studies of infections by Ascochyta species show that plant cells are damaged even before direct contact with the fungal hyphae, suggesting that secreted phytotoxic compounds like this compound are responsible for causing the initial necrosis. nih.gov In a study on metabolites produced by Ascochyta fabae, this compound and benzoic acid were found to be the most phytotoxic compounds, leading researchers to conclude they likely play an important role in the appearance of necrotic lesions on the host plant. mdpi.com While many such phytotoxins produced by legume-associated Ascochyta species are claimed to be virulence or pathogenicity factors, their precise roles can be complex and are an area of ongoing research. nih.gov
This compound is primarily produced by fungi in the genus Ascochyta, such as A. pisi and A. fabae. epa.govmdpi.com It has also been isolated from endophytic fungi, for instance, a Phoma species. nih.govfrontiersin.org The compound is considered a non-host-specific toxin, as it demonstrates phytotoxic effects on a range of plant species beyond the primary host of the producing fungus. nih.govmdpi.com
The primary phytotoxic effect of this compound is the induction of necrosis, or tissue death, on susceptible plants. mdpi.com It has been shown to cause necrotic lesions on the leaves and pods of peas and beans. epa.govmdpi.com Its activity has also been documented on tomato seedlings. epa.govnih.govmdpi.com A 2023 study investigating the phytotoxicity of purified this compound found that it induced necrosis in all tested legume crops except for lentils. mdpi.com The study observed that species within the genus Vicia, such as faba bean, narbon vetch, and common vetch, were the most susceptible. mdpi.com
Table 1: Phytotoxic Effect of this compound on Various Legume Species This interactive table summarizes the necrotic damage caused by this compound on the leaves of different legume species, based on data from a 2023 study by Cetrullo et al. mdpi.com
| Plant Species | Genus | Necrotic Area (mm²) at 10 µM | Necrotic Area (mm²) at 100 µM |
|---|---|---|---|
| Faba Bean | Vicia | 29.8 | 15.0 |
| Narbon Vetch | Vicia | 34.2 | 30.5 |
| Common Vetch | Vicia | 18.2 | 16.5 |
| Pea | Pisum | 0.0 | 7.5 |
Inter-species Chemical Ecology
The influence of this compound extends beyond the direct host-pathogen interaction into the realm of inter-species chemical ecology. The compound is a biosynthetic precursor to ascochitine (B14171456). mdpi.comnih.gov Studies on ascochitine have shown that some fungi that are insensitive to its effects are capable of metabolizing it, and this metabolic ability is proportional to their level of tolerance, suggesting a role in mediating interactions between different fungal species. nih.gov
Furthermore, this compound demonstrates a degree of toxicological specificity. While it is potent against various plant species, it was found to have no toxic effects on brine shrimp (Artemia salina) or the fungus Geotrichum candidum. epa.gov The production of this compound by endophytic fungi—microbes that live within plant tissues without causing disease—also points to a broader ecological role. nih.govfrontiersin.orgacs.org In these symbiotic or commensal relationships, the secondary metabolites produced by the endophyte may help protect the host plant. acs.org
Potential for Bioherbicide Development (Mechanistic Studies, not application)
The potent, non-host-specific phytotoxicity of this compound makes it a subject of interest for its potential as a natural herbicide. nih.gov The development of bioherbicides from microbial phytotoxins is an area of research aimed at finding more sustainable weed management solutions. scielo.brmdpi.com
The mechanism of action for this compound as a potential bioherbicide is rooted in its phytotoxicity. nih.gov The primary effect is the induction of necrosis and chlorosis, which disrupts essential plant functions. mdpi.com Microbial toxins can inhibit plant growth by damaging cell membranes, interfering with photosynthesis, and retarding root-cell division and nutrient uptake. nih.gov A related salicylic (B10762653) aldehyde, 2,4-dihydroxy-3,6-dimethylbenzaldehyde, has been shown to cause strong inhibition of root and hypocotyl growth in seedlings. nih.gov The ability of this compound to cause rapid cell death and necrotic lesions in a variety of dicot plants is the key mechanistic trait that suggests its potential for development into a bioherbicide. mdpi.comcore.ac.uk
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Ascochitine |
| Benzoic acid |
Advanced Spectroscopic and Computational Approaches for Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules like Ascosalitoxin. numberanalytics.comresearchgate.net It provides unparalleled detail about the molecular framework by analyzing the magnetic properties of atomic nuclei. libretexts.org Both one-dimensional and two-dimensional NMR experiments are employed to piece together the intricate structure of the compound. numberanalytics.com
One-Dimensional NMR Techniques (e.g., ¹H, ¹³C)
One-dimensional (1D) NMR techniques, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental first steps in structural analysis. ox.ac.ukchemrxiv.org The ¹H NMR spectrum reveals the number of different types of protons in a molecule and their chemical environments, while the ¹³C NMR spectrum provides similar information for the carbon skeleton. slideshare.netresearchgate.net
The chemical shift in an NMR spectrum indicates the electronic environment of a nucleus. libretexts.org For instance, the chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of the atoms attached to it. researchgate.net In ¹H NMR, spin-spin coupling, which results in the splitting of peaks, offers direct evidence of the connectivity between neighboring protons, typically over two to three bonds. libretexts.orgox.ac.uk
While ¹³C NMR is less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope, it provides a clear picture of the carbon framework. slideshare.net Direct ¹³C-¹³C coupling is rarely observed, but the spectrum provides the number of chemically non-equivalent carbons. ox.ac.uk
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound (Note: The following data is illustrative and compiled from typical ranges for similar structural motifs. Actual experimental values may vary.)
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 8.5 | 110 - 140 |
| Olefinic CH | 5.0 - 6.5 | 100 - 150 |
| Aliphatic CH | 1.5 - 4.5 | 20 - 60 |
| CH₂ | 1.0 - 4.0 | 20 - 60 |
| CH₃ | 0.8 - 2.5 | 10 - 30 |
This table can be sorted by clicking on the headers.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY, ROESY)
Two-dimensional (2D) NMR experiments provide a more in-depth view of molecular structure by correlating different nuclei, which is essential when 1D spectra are insufficient for a complete structural assignment. numberanalytics.comhuji.ac.il
COSY (Correlation Spectroscopy): This homonuclear technique correlates protons that are coupled to each other, typically through two or three bonds. numberanalytics.com It is instrumental in identifying spin systems and tracing proton-proton connectivities within the molecule. numberanalytics.com
HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear 2D NMR technique that correlates the chemical shifts of a heteronucleus (like ¹³C) with directly attached protons. numberanalytics.com This experiment is highly effective for assigning protons to their corresponding carbon atoms. numberanalytics.comox.ac.uk
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between heteronuclei and protons that are two, three, or sometimes four bonds away. numberanalytics.com This is a powerful tool for piecing together the molecular skeleton by identifying long-range connectivities. numberanalytics.comox.ac.uk
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques are crucial for determining the stereochemistry and spatial proximity of atoms. They detect through-space interactions (Nuclear Overhauser Effects) between nuclei that are close to each other in space, regardless of whether they are connected by bonds. numberanalytics.comnumberanalytics.com ROESY is particularly useful for molecules of intermediate size where NOE signals may be weak or absent. princeton.edu
The collective data from these 2D NMR experiments allow for the unambiguous assignment of the complete structure of this compound. researchgate.net
Mass Spectrometry (MS) for Molecular Information
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. msesupplies.com It is indispensable for determining the molecular weight and elemental composition of a compound. measurlabs.com
High-Resolution Mass Spectrometry (HRMS/HR-ESIMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. bioanalysis-zone.comresearchgate.net This precision allows for the determination of the exact elemental composition of a molecule, which is a critical step in identifying an unknown compound like this compound. measurlabs.comresearchgate.net Electrospray ionization (ESI) is a soft ionization technique often coupled with HRMS (HR-ESIMS) that allows for the analysis of large and thermally fragile molecules. nih.gov
Tandem Mass Spectrometry (MSn) and Fragmentation Analysis
Tandem mass spectrometry (MS/MS or MSⁿ) involves multiple stages of mass analysis. nationalmaglab.orgwikipedia.org In a typical experiment, a precursor ion is selected, fragmented, and the resulting product ions are then analyzed. nationalmaglab.orgyoutube.com This process of fragmentation provides valuable information about the structure of the molecule, as the fragmentation patterns are often characteristic of specific substructures and functional groups. wikipedia.orgyoutube.com By analyzing the fragments, the connectivity of the atoms within the original molecule can be deduced. nationalmaglab.org
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography (LC) with the analytical capabilities of mass spectrometry. nih.govwikipedia.org LC separates the components of a mixture, and MS provides structural information on each component. wikipedia.org This is particularly useful for analyzing complex biological samples where this compound might be present. nih.gov LC-MS can be used for both qualitative and quantitative analysis. nih.govmst.or.jp The use of tandem MS in conjunction with LC (LC-MS/MS) further enhances selectivity and sensitivity, making it a powerful tool for detecting and identifying compounds in complex matrices. wikipedia.orgnih.gov
X-ray Crystallography for Absolute Configuration Determination
Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, providing unambiguous proof of its relative and absolute configuration. nih.gov The technique relies on the diffraction of X-rays by the ordered array of atoms within a crystal. The resulting diffraction pattern allows for the calculation of a three-dimensional electron density map, from which the atomic positions can be precisely determined. researchgate.net
The determination of the absolute configuration is possible due to the phenomenon of anomalous dispersion (or resonant scattering), which occurs when the X-ray wavelength is near the absorption edge of an atom in the crystal. mit.edu This effect creates small but measurable differences between the intensities of Friedel pairs (reflections hkl and -h-k-l), breaking Friedel's Law and allowing for the assignment of the true handedness of the molecule. mit.edunih.gov The Flack parameter is a critical value refined during the analysis that indicates the correctness of the assigned absolute structure. nih.govchem-soc.si
Despite its power, a significant prerequisite for X-ray crystallography is the ability to grow a high-quality single crystal of the analyte, which can be a major bottleneck. researchgate.net In the case of this compound, its structural elucidation has primarily relied on a combination of other spectroscopic and computational methods. mdpi.comacs.org Challenges in obtaining sufficient quantities of the pure compound and in growing suitable crystals have meant that its absolute configuration was established through alternative, albeit powerful, approaches. mdpi.comacs.org While X-ray crystallography remains the gold standard, its application to this compound has not been the primary reported method for its initial stereochemical assignment.
Computational Chemistry and Molecular Modeling for Structural Assignment
In instances where X-ray crystallography is not feasible, computational chemistry and molecular modeling have become essential tools for structural assignment. wikipedia.org These methods use the principles of theoretical chemistry, incorporated into sophisticated computer programs, to calculate the structures and properties of molecules. wikipedia.org For complex natural products, computational approaches can predict various spectroscopic parameters that can then be compared with experimental data to validate a proposed structure or to distinguish between possible stereoisomers. researchgate.net
For this compound, computational modeling was not merely supportive but central to establishing its absolute configuration. acs.org Specifically, the structure of the newly identified 9S,11R-(+)-ascosalitoxin was established through a combination of extensive NMR spectroscopy and detailed molecular modeling calculations. acs.org
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org The theory's central tenet is that the properties of a system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. wikipedia.orgukm.my This simplification makes DFT a computationally efficient and versatile method, and it has become one of the most popular approaches in computational chemistry. wikipedia.org
In the structural elucidation of 9S,11R-(+)-ascosalitoxin, DFT calculations were performed at a specific level of theory, B3LYP/DGDZVP, to model the molecule and predict its properties. acs.orgthieme-connect.com This notation refers to:
B3LYP : The Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional, which is a hybrid functional that combines Hartree-Fock exchange with DFT exchange and correlation.
DGDZVP : A Dunning-style, double-zeta valence-polarized basis set, which describes the atomic orbitals used in the calculation.
These calculations provide optimized molecular geometries and allow for the subsequent prediction of spectroscopic data.
| Computational Method | Level of Theory | Purpose | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | B3LYP/DGDZVP | Molecular modeling and prediction of optical rotation | acs.orgthieme-connect.com |
Prediction of Spectroscopic Parameters (e.g., Optical Rotation, NMR Chemical Shifts)
A key application of DFT calculations in stereochemical assignment is the prediction of chiroptical properties like optical rotation. nih.gov The specific optical rotation, [α]D, is a physical property of a chiral molecule that can be measured experimentally. By calculating the theoretical optical rotation for each possible enantiomer or diastereomer of a proposed structure, a direct comparison with the experimental value can be made. Agreement between the sign and magnitude of the experimental and a calculated value provides strong evidence for that specific absolute configuration.
This approach was pivotal in the assignment of 9S,11R-(+)-ascosalitoxin. acs.org The structure and absolute configuration were established through the comparison between the experimentally measured optical rotation value and the theoretical value calculated using DFT. acs.org
Similarly, DFT calculations are widely used to predict NMR chemical shifts. researchgate.netnih.gov The process involves calculating the magnetic shielding tensors for each nucleus in a molecule, which are then converted into chemical shifts. liverpool.ac.uk Comparing a full set of calculated ¹H and ¹³C NMR chemical shifts with the experimental spectrum for a set of possible isomers can help identify the correct structure with a high degree of confidence. researchgate.net While the comparison of optical rotation was explicitly highlighted for this compound's assignment, the prediction of NMR parameters remains a powerful, complementary tool in the computational chemist's arsenal (B13267) for complex structure elucidation. acs.orgnih.gov
| Parameter | Method of Prediction | Application | Reference |
|---|---|---|---|
| Optical Rotation | DFT Calculations (B3LYP/DGDZVP) | Compared with the experimental value to establish the absolute configuration of 9S,11R-(+)-ascosalitoxin. | acs.org |
| NMR Chemical Shifts | DFT and other computational methods | A general and powerful technique used to distinguish between possible isomers by comparing calculated and experimental spectra. | researchgate.netnih.gov |
Challenges and Future Directions in Stereochemical Characterization
Despite the advanced tools available, the stereochemical characterization of natural products like this compound is not without its difficulties. researchgate.net A primary challenge is often the low natural abundance of the compound. mdpi.com The isolation of this compound in small quantities hinders extensive spectroscopic analysis and makes crystallization for X-ray diffraction particularly difficult. mdpi.com
Furthermore, the molecular structure of this compound itself presents a significant hurdle. The presence of a high number of chiral carbons complicates the stereochemical assignment using spectroscopic methods alone. mdpi.com Existing information on the complete stereochemistry of this compound and related metabolites is limited. mdpi.com
| Challenge | Description | Impact | Reference |
|---|---|---|---|
| Low Isolation Yield | The compound is produced by fungi in very small amounts. | Hinders extensive spectroscopic analysis and attempts at crystallization for X-ray analysis. | mdpi.com |
| High Number of Chiral Carbons | The molecule possesses multiple stereocenters. | Complicates complete characterization by spectroscopic methods and makes distinguishing between numerous possible diastereomers challenging. | mdpi.com |
Looking forward, future research must focus on overcoming these obstacles. A key priority is the definitive assignment of the configurations for all chiral carbons within the this compound molecule. mdpi.com Achieving this will require either the successful growth of high-quality crystals for X-ray analysis, the application of more advanced NMR techniques, or more sophisticated and intensive computational studies. Fully elucidating the complete stereostructure is essential for a comprehensive understanding of this compound's biological role and its interactions at a molecular level. mdpi.com
Chemical Synthesis and Analog Development of Ascosalitoxin
Synthetic Strategies Towards the Core Structure of Ascosalitoxin
As of late 2024, a complete total synthesis of this compound has not been reported in peer-reviewed literature. The molecule's structure, while seemingly modest, presents distinct stereochemical challenges that require precise control. Any future synthetic strategy must address two key features: the creation of the trisubstituted salicylic (B10762653) aldehyde aromatic core and, more significantly, the stereoselective construction of the C7 side chain, which contains two defined chiral centers at the C9 and C11 positions.
The absolute configuration of naturally occurring (+)-Ascosalitoxin has been determined to be 9S, 11R. nih.govrsc.org Therefore, a successful stereoselective synthesis would need to employ advanced asymmetric synthesis techniques to install these two stereocenters with the correct orientation. rsc.orgmdpi.comethz.chuzh.ch Potential strategies could involve:
Chiral Pool Synthesis: Utilizing a readily available, enantiomerically pure starting material that already contains one or more of the required stereocenters. ethz.ch
Asymmetric Catalysis: Employing chiral catalysts to control the formation of the C9 and C11 stereocenters during key bond-forming reactions, such as aldol (B89426) or alkylation reactions. organic-chemistry.org
Substrate Control: Using existing stereocenters in a synthetic intermediate to direct the stereochemical outcome of subsequent reactions. ethz.ch
The synthesis would need to carefully orchestrate the assembly of the side chain and its subsequent attachment to a pre-formed or concurrently synthesized salicylic aldehyde precursor. The development of a robust total synthesis would be a significant step, enabling access to larger quantities of this compound and its unnatural stereoisomers for more extensive biological evaluation. nih.govyork.ac.ukstanford.edu
Derivatization and Chemical Modification for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and drug discovery. collaborativedrug.com They involve synthesizing and testing a series of related compounds (analogs or derivatives) to determine which structural features are responsible for a molecule's biological activity. cabidigitallibrary.orgmesamalaria.orgoncodesign-services.com For this compound, chemical modifications have been primarily used to elucidate and confirm its complex stereostructure, a critical first step in any SAR investigation.
The definitive assignment of the 9S, 11R absolute configuration was a key achievement, accomplished through extensive spectroscopic analysis combined with chemical transformations. nih.govacs.org Researchers performed chemical modifications on the natural product to create derivatives that were more amenable to specific NMR analyses, such as the Nuclear Overhauser Effect (NOESY), and for the application of Mosher's method, a technique used to determine the absolute configuration of chiral alcohols. nih.gov
In one study, a derivative, Dihydrothis compound, was hypothetically identified following the reduction of the aldehyde and carbonyl groups of the parent molecule. researchgate.net Furthermore, computational studies have played a crucial role. By using Density Functional Theory (DFT), the theoretical optical rotation values for the four possible diastereoisomers of the C9/C11 pair were calculated and compared against the experimental value for the natural product. The results showed a clear match for the 9S, 11R isomer, unequivocally confirming its structure. rsc.org
These studies, while focused on structural confirmation, form the bedrock of SAR for this compound by providing data on how changes to key functional groups (the aldehyde) and stereocenters impact the molecule's physical and spectroscopic properties.
| Compound/Analog | Modification from this compound | Key Research Finding |
| 9S, 11R-(+)-Ascosalitoxin | N/A (Parent Compound) | Natural product's absolute configuration confirmed via NMR, chemical derivatization, and DFT calculations. nih.govrsc.org |
| Dihydrothis compound | Reduction of aldehyde and carbonyl groups. | Hypothetically identified based on mass spectrometry, suggesting these functional groups are accessible for chemical modification. researchgate.net |
| 9R, 11R-Ascosalitoxin | Stereoisomer (epimer at C9) | Calculated optical rotation did not match the natural product. rsc.org |
| 9S, 11S-Ascosalitoxin | Stereoisomer (epimer at C11) | Calculated optical rotation did not match the natural product. rsc.org |
| 9R, 11S-Ascosalitoxin | Stereoisomer (enantiomer) | Calculated optical rotation was opposite in sign to the natural product. rsc.org |
Chemoenzymatic and Biosynthetic Engineering Approaches for Analog Generation
This compound is a polyketide, a class of secondary metabolites synthesized by large, multi-domain enzymes called polyketide synthases (PKSs). wikipedia.org These enzymes function like a molecular assembly line, iteratively adding small carboxylic acid units to build a complex carbon skeleton. acs.orgnih.gov The genetic instructions for these PKS enzymes are encoded in biosynthetic gene clusters (BGCs), which are contiguous sets of genes within an organism's genome responsible for producing a specific metabolite. nih.govmdpi.comjmicrobiol.or.kr
Research has shown that this compound is a direct biosynthetic precursor to another fungal metabolite, Ascochitine (B14171456). researchgate.net The BGC for ascochitine has been investigated, and a key PKS gene was identified through its similarity to the gene cluster for citrinin (B600267), a structurally related compound. The role of this PKS in the pathway was confirmed through gene knockout experiments. researchgate.net This genetic knowledge provides a direct route for generating novel this compound analogs through biosynthetic engineering.
Potential engineering strategies include:
Gene Knockout: Deleting genes within the BGC can lead to the accumulation of intermediate compounds or shunt the pathway towards different products. jmicrobiol.or.kr
Domain Swapping/Mutation: PKS enzymes are modular, and each module contains catalytic domains (e.g., ketoreductase, dehydratase) that determine the chemical transformations at each step. wikipedia.org Altering these domains, for instance, the one responsible for the reduction at C9 or C11, could produce analogs with different stereochemistry or saturation patterns.
Directed Evolution: This technique can be used to evolve specific PKS domains, such as the final thioesterase (TE) domain that releases the completed polyketide chain, to accept unnatural substrates or to cyclize the product in a novel way, thereby creating hybrid molecules. chemrxiv.org
These chemoenzymatic and biosynthetic engineering approaches hold significant promise for expanding the chemical diversity of this compound, allowing for the creation of a library of analogs that can be used for comprehensive SAR studies to explore and optimize its biological activities. kisti.re.kr
Emerging Research Avenues and Methodological Considerations
Integrated Omics Approaches in Secondary Metabolite Research
The study of fungal secondary metabolites like Ascosalitoxin is being transformed by integrated omics technologies, which combine genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of complex biological systems. plantwiseplusknowledgebank.orgrsc.org For Ascochyta pisi, the primary producer of this compound, recent advances in genomics have laid a critical foundation. The genome of A. pisi isolate HNA23 has been sequenced, revealing a size of approximately 41.5 Mb and containing 10,796 predicted protein-encoding genes. doi.orgembrapa.brmdpi.com
Bioinformatic analyses of the A. pisi genome have predicted the presence of 26 to 29 secondary metabolite biosynthetic gene clusters (SMGCs), which are groups of genes physically clustered on the chromosome that collectively encode the enzymes for a specific metabolic pathway. doi.orgembrapa.brresearchgate.net While SMGCs for other metabolites like melanin (B1238610) have been identified, the specific cluster responsible for this compound biosynthesis has not yet been definitively characterized and functionally validated. doi.orgresearchgate.net However, very few biosynthetic gene clusters for phytotoxins from Ascochyta spp., such as ascochitine (B14171456) (for which this compound is a precursor), have been reported. researchgate.net
Integrated approaches are crucial for bridging this gap. By combining genomic data with transcriptomics, researchers can identify which of the predicted SMGCs are highly expressed during host infection. doi.orgembrapa.br An in planta transcriptome analysis of A. pisi during the infection of peas identified a set of genes, including those related to secondary metabolism, that were significantly upregulated, making them strong candidates for involvement in pathogenicity. doi.orgembrapa.brrsc.org The next logical step, representing a key research avenue, is to correlate the expression of a candidate SMGC with the production of this compound, a process known as metabolomics. This integration of genomics, transcriptomics, and metabolomics is the primary strategy for definitively identifying and elucidating the genetic basis of this compound production. nih.govresearchgate.netnih.gov
Advanced Imaging Techniques for Spatiotemporal Distribution Analysis
Understanding not just the presence but the precise location of a secondary metabolite within host tissues is critical to deciphering its function in pathogenesis. Advanced imaging techniques, particularly mass spectrometry imaging (MSI), offer powerful capabilities for visualizing the spatiotemporal distribution of molecules like this compound directly in situ. rsc.orgnih.gov While specific MSI studies on this compound are not yet published, the application of these methods to analogous plant-pathogen interactions demonstrates their immense potential.
Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI and Desorption Electrospray Ionization (DESI)-MS allow for the label-free mapping of metabolites, lipids, and other small molecules on the surface of a sample, such as a plant leaf. rsc.orgrsc.org
MALDI-MSI: This technique has been successfully used to map the distribution of molecules in various plant-pathogen interactions, including the analysis of infected Arabidopsis thaliana leaves and nematode-induced galls. doi.orgembrapa.br For this compound research, MALDI-MSI could be applied to cross-sections of infected pea leaves to visualize whether the toxin is concentrated at the leading edge of a necrotic lesion, throughout the dead tissue, or in the surrounding healthy-looking tissue, providing clues to its role in lesion formation and expansion.
DESI-MS: As an ambient ionization technique, DESI-MS can analyze samples in their natural state with minimal preparation. rsc.org It has been used to rapidly detect Fusarium wilt contamination in basil leaves by imaging the spatial distribution of pathogen- and plant-derived metabolites. pradeepresearch.org An imprinting-DESI-MS method, which transfers surface chemicals to a flatter medium for analysis, has been effectively used to study the metabolic exchange between interacting fungi. acs.orgresearchgate.net This approach could be adapted to study the chemical interface between A. pisi hyphae and the pea leaf surface, mapping the secretion of this compound at a microscopic level. nih.gov
The application of these imaging technologies represents a significant future direction for this compound research, promising to deliver unprecedented insights into its precise location and timing of production during the infection process.
Unveiling Novel Biological Activities (excluding clinical human trials)
The most well-documented biological activity of this compound is its phytotoxicity. nih.gov It has been shown to cause necrotic lesions on the leaves and pods of host plants like pea (Pisum sativum) and faba bean, as well as on non-host plants such as tomato seedlings. nih.govmdpi.comcore.ac.uk This activity suggests a direct role in the development of disease symptoms associated with Ascochyta blight. plantwiseplusknowledgebank.orgnih.gov
Research into other biological activities of this compound has been limited, and in some cases, has indicated a narrow spectrum of activity.
Antimicrobial Activity: A study noted that when this compound was tested against other microorganisms, no inhibitory activity was found, leading to the suggestion that it is a plant-specific toxin. nih.gov This contrasts with its downstream product, ascochital (B1241750), which has displayed antimicrobial properties. nih.gov
Cytotoxicity: The 9S, 11R-(+)-ascosalitoxin stereoisomer, isolated from the endophytic fungus Phoma sp., was evaluated for its cytotoxic activity against human tumor cell lines (HL-60, PC-3, and HT-29). The results showed it had no significant inhibitory activity. nih.gov
Enzyme Inhibition: While direct experimental studies on enzyme inhibition by this compound are scarce, related compounds from Ascochyta offer context. Ascochitine is known to inhibit a bacterial tyrosine phosphatase. nih.gov A co-metabolite, ascosalipyrone, has been reported to inhibit the tyrosine kinase p56lck. mdpi.com An in silico screening study identified this compound as a potential inhibitor of protein phosphatases, though this has not been experimentally verified. mdpi.com
At present, the primary established biological role of this compound remains its function as a phytotoxin involved in plant-pathogen interactions. The exploration of other potential bioactivities remains an open, albeit thus far unfruitful, area of research.
Addressing Research Gaps and Future Directions in this compound Studies
Despite its discovery decades ago, significant gaps remain in the understanding of this compound. Future research will likely focus on leveraging modern technologies to address these unanswered questions.
Identified Research Gaps:
Biosynthetic Pathway Elucidation: The complete biosynthetic gene cluster (BGC) responsible for this compound production has not been experimentally identified and characterized. doi.orgmdpi.comresearchgate.net The specific functions of the enzymes within the putative cluster and the regulatory networks controlling its expression are unknown.
Precise Role in Pathogenesis: While its general phytotoxicity is known, the exact role and importance of this compound in the infection cycle of A. pisi are not fully understood. Its contribution relative to other virulence factors, such as cell wall degrading enzymes and other secondary metabolites, needs to be quantified. doi.org
Spatiotemporal Dynamics: There is no information on the precise location and timing of this compound production during host infection, which limits the understanding of its function.
Ecological Function: The role of this compound in the fungus's interactions with other microorganisms in its environment is largely unexplored. nih.gov
Future Research Directions:
Functional Genomics and Metabolomics: A key priority is the definitive identification of the this compound BGC. This will involve using integrated omics approaches, including generating targeted gene knock-out mutants in A. pisi and analyzing the resulting changes in the metabolome to confirm the cluster's function. nih.govnih.gov
Advanced Spatiotemporal Imaging: Applying MSI techniques like MALDI-MSI and DESI-MS to infected plant tissues will be crucial to visualize where and when this compound is produced, providing direct evidence for its role in disease development. rsc.orgpradeepresearch.org
Exploring Bioactivity: Although initial searches for broad bioactivity have been negative, further targeted screening against a wider array of biological targets (e.g., specific plant or fungal enzymes) could still unveil novel functions. nih.govmdpi.comresearchgate.net
Application in Resistance Breeding: A practical future direction is the use of purified this compound as a tool in breeding programs. plantwiseplusknowledgebank.org It can be used to screen pea germplasm for tolerance or resistance, potentially accelerating the development of new crop varieties resistant to Ascochyta blight. plantwiseplusknowledgebank.org
Addressing these gaps through advanced methodological approaches will provide a more complete understanding of this phytotoxin and its significance in agriculture.
Q & A
Q. What analytical methods are essential for identifying and characterizing Ascosalitoxin in fungal extracts?
To confirm the presence of this compound, researchers should employ a combination of high-performance liquid chromatography (HPLC) for purification, nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, and mass spectrometry (MS) for molecular weight validation. Comparative analysis against known spectral libraries or synthetic standards is critical for unambiguous identification .
Q. How can researchers design experiments to study this compound’s biological activity in plant-pathogen interactions?
Use in vitro bioassays with purified this compound on model plant tissues (e.g., leaf discs or root cultures) to assess phytotoxicity. Include controls with heat-inactivated toxin and measure cellular responses (e.g., reactive oxygen species production, membrane integrity via electrolyte leakage assays). Pair this with in planta infection models using this compound-producing fungal strains and knockout mutants to isolate its role in pathogenesis .
Q. What are the challenges in isolating this compound from complex fungal metabolomes?
Co-elution with structurally similar metabolites and low yields are common issues. Address this by optimizing extraction solvents (e.g., ethyl acetate for non-polar metabolites) and employing orthogonal purification techniques like size-exclusion chromatography followed by reverse-phase HPLC. Validate purity using tandem MS/MS fragmentation patterns .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?
Discrepancies may arise from differences in fungal strain virulence, host plant genotypes, or experimental conditions. Conduct comparative meta-analyses of published datasets, noting variables like toxin concentration, exposure duration, and environmental factors. Validate findings using standardized bioassay protocols across multiple independent labs to isolate confounding variables .
Q. What experimental strategies can optimize this compound synthesis for structure-activity relationship (SAR) studies?
Use semi-synthetic approaches by modifying core scaffold structures (e.g., hydroxylation or methylation) and evaluate bioactivity changes. Employ computational tools like molecular docking to predict binding affinities with target plant proteins. Validate synthetic analogs via NMR and MS, followed by iterative bioactivity screening .
Q. How can multi-omics approaches elucidate this compound’s biosynthetic pathway in fungal systems?
Integrate transcriptomics (RNA-seq of toxin-producing vs. non-producing fungal strains), proteomics (enzymatic profiling of polyketide synthases), and metabolomics (LC-MS/MS-based metabolite profiling) to map biosynthetic gene clusters. CRISPR-Cas9-mediated gene knockouts can confirm the role of candidate genes in toxin production .
Q. What methodologies are critical for studying environmental modulation of this compound production in fungi?
Design controlled-environment experiments varying abiotic factors (pH, temperature, nutrient availability) and quantify toxin yield via HPLC. Use RNA interference (RNAi) to silence regulatory genes (e.g., transcription factors linked to secondary metabolism) and assess expression changes under stress conditions .
Q. How can predictive modeling improve the detection of this compound in agricultural settings?
Train machine learning models on spectral libraries (NMR, MS) and environmental metadata (soil composition, climate data) to predict toxin occurrence. Validate models with field samples and cross-reference with satellite imaging for large-scale risk assessment .
Methodological Considerations
- Data Validation : Always use orthogonal techniques (e.g., NMR + MS) for compound identification to avoid false positives .
- Reproducibility : Document experimental parameters (e.g., fungal culture conditions, extraction protocols) in supplemental materials to enable replication .
- Ethical Compliance : For field studies, adhere to biosafety guidelines to prevent unintended ecological dispersal of toxin-producing fungi .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
